Hpk1-IN-8

HPK1 Allosteric Inhibitor Kinase Conformation

Standard ATP-competitive HPK1 inhibitors fail to distinguish kinase activation states, limiting mechanistic studies. Hpk1-IN-8 provides a mechanistically distinct alternative. - Allosteric, inactive-state selective binding (>24-fold for unphosphorylated HPK1) - Requires extra-kinase domains for interaction-ideal for conformational dynamics research - >98% purity as white to off-white solid - Enables direct comparative studies with orthosteric inhibitors (e.g., CFI-402411)

Molecular Formula C19H17FN6O2S
Molecular Weight 412.4 g/mol
Cat. No. B10831936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-8
Molecular FormulaC19H17FN6O2S
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C(=NNC2=N1)C)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4F
InChIInChI=1S/C19H17FN6O2S/c1-10-14(17(28)26-11(2)24-25-18(26)22-10)8-16(27)23-19-21-9-13(29-19)7-12-5-3-4-6-15(12)20/h3-6,9H,7-8H2,1-2H3,(H,22,25)(H,21,23,27)
InChIKeyDKCQZXASVNYNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hpk1-IN-8: Allosteric HPK1 Inhibitor


Hpk1-IN-8 (CAS 1214561-09-7) is a small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase in the MAP4K family that negatively regulates T-cell receptor (TCR) signaling [1]. Chemically, it is a triazolopyrimidinone derivative with a molecular formula of C19H17FN6O2S and a molecular weight of 412.44 g/mol [2]. It is supplied as a white to off-white solid with a typical purity of >98% .

Binding Mode
Allosteric, inactive-conformation inhibitor for HPK1 activation studies
Mechanism
ATP-non-competitive mode supports kinase selectivity profiling context
Target Interaction
Requires full-length HPK1 binding for inter-domain interaction research

Risks of Replacing Hpk1-IN-8


Hpk1-IN-8 operates through a unique allosteric, inactive conformation-selective mechanism that is fundamentally distinct from the ATP-competitive inhibition of most other HPK1 inhibitors [1]. Generic substitution with a standard ATP-competitive HPK1 inhibitor would fail to replicate its specific binding profile, which includes >24-fold selectivity for the unphosphorylated form of HPK1 and a requirement for domains outside the kinase domain for binding [1]. This distinct mode of action is critical for applications focused on the early steps of HPK1 activation and its role in T-cell signaling pathways, as it attenuates autophosphorylation rather than simply blocking ATP binding.

Allosteric, inactive-conformation mechanism differs fundamentally from ATP-competitive inhibitors; binding profiles may not transfer directly.
Binding requires full-length HPK1 domains; ATP-competitive probes targeting only the kinase domain may not reproduce functional outcomes in cellular context.

Hpk1-IN-8 Differentiated Mechanism


Allosteric Inactive-State Binding

Hpk1-IN-8 demonstrates a marked preference for the unphosphorylated, inactive form of HPK1. In biochemical assays, it binds to unphosphorylated HPK1 >24-fold more potently than to the active, phosphorylated form of the kinase [1]. In contrast, most HPK1 inhibitors, including clinical candidates like CFI-402411 and BGB-15025, are ATP-competitive and bind preferentially to the active conformation [2].

Inactive-State Binding
Reported
>24-fold preference for unphosphorylated HPK1 vs. ~1-fold for ATP-competitive class (biochemical assay)
Supports selective targeting of inactive HPK1 pool for early activation studies
Class-level inference; confirm with direct comparator data
HPK1 Allosteric Inhibitor Kinase Conformation Immuno-Oncology

ATP Non-Competitive Mechanism

Enzymatic studies confirm that Hpk1-IN-8 is not competitive with ATP, demonstrating its action outside the highly conserved ATP-binding pocket [1]. This contrasts sharply with ATP-competitive inhibitors, which dominate the HPK1 inhibitor landscape and are known to carry a higher risk of off-target activity across the kinome due to the conserved nature of the ATP site.

ATP Non-Competitive
Reported
Non-competitive with ATP in kinase activity assays; distinct from ATP-competitive class (CFI-402411, BGB-15025)
ATP-non-competitive mechanism supports improved selectivity profiling context
Class-level inference; confirm selectivity in relevant kinase panel
HPK1 Allosteric Inhibitor ATP Non-Competitive Enzyme Kinetics

Full-Length HPK1 Binding Requirement

Hpk1-IN-8 fails to bind to the isolated HPK1 kinase domain alone, instead requiring other domains present in the full-length protein for its interaction [1]. This is a hallmark of a true allosteric inhibitor and stands in contrast to ATP-competitive inhibitors, which can typically bind effectively to the isolated kinase domain.

Full-Length Binding
Reported
Binds full-length HPK1; no binding to isolated kinase domain vs. ATP-competitive inhibitors (binding assay)
Enables inter-domain interaction research not accessible with ATP-competitive probes
Class-level inference; verify in cellular context
HPK1 Allosteric Inhibitor Binding Domain Protein Domains

Hpk1-IN-8 Application Scenarios


Early HPK1 Activation in T-Cell Signaling

Hpk1-IN-8's >24-fold selectivity for unphosphorylated HPK1 makes it the ideal tool for investigating the initial steps of HPK1 autophosphorylation and activation in T-cell receptor signaling cascades [1]. This specific application is not achievable with ATP-competitive inhibitors, which do not distinguish between the inactive and active states of the kinase.

Allosteric Regulation by Inter-Domain Interactions

Due to its demonstrated requirement for domains outside the HPK1 kinase domain for binding, Hpk1-IN-8 serves as a unique probe to study the conformational dynamics and inter-domain interactions that regulate HPK1 activity [1]. This research avenue is inaccessible with inhibitors that bind solely to the isolated kinase domain.

Kinase Selectivity Profiling Tool

While full kinome profiling data for Hpk1-IN-8 is not publicly detailed, the primary publication describes it as 'highly selective against kinases critical for T cell signaling' [1]. Its unique allosteric binding mode suggests a favorable selectivity profile, positioning it as a valuable reference compound for researchers aiming to minimize off-target effects in HPK1-related studies.

Comparisons with ATP-Competitive Inhibitors

Hpk1-IN-8 provides a critical comparative tool for researchers investigating the functional consequences of different modes of HPK1 inhibition. Direct side-by-side experiments with ATP-competitive inhibitors (e.g., CFI-402411, BGB-15025) can elucidate the distinct signaling outcomes of allosteric versus orthosteric kinase blockade in T cells [2].

Application
Selection Property
Validation Focus
HPK1 activation studies
Allosteric inactive-state binding
HPK1 autophosphorylation endpoints
Inter-domain regulation studies
Full-length HPK1 binding requirement
Inter-domain interaction assays
Kinase selectivity profiling
ATP-non-competitive mechanism
Kinome-wide selectivity review
Allosteric vs orthosteric comparison
Allosteric binding mode
T-cell signaling endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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